3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid
Description
The compound 3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid is a highly complex glycoconjugate characterized by:
- Core structure: A central oxane (tetrahydropyran) ring substituted with multiple acetamido, hydroxy, and hydroxymethyl groups.
- Branched extensions: Two additional oxane rings linked via glycosidic bonds, each bearing acetamido and hydroxy substitutions.
- Amino acid moiety: A 2-aminobutanoic acid residue attached to the core oxane ring.
Properties
Molecular Formula |
C28H48N4O18 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
3-[3-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C28H48N4O18/c1-8(15(29)25(43)44)46-28-18(32-11(4)37)24(50-27-17(31-10(3)36)23(42)20(39)13(6-34)48-27)21(40)14(49-28)7-45-26-16(30-9(2)35)22(41)19(38)12(5-33)47-26/h8,12-24,26-28,33-34,38-42H,5-7,29H2,1-4H3,(H,30,35)(H,31,36)(H,32,37)(H,43,44) |
InChI Key |
HWIHOSGHOVCLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Biological Activity
The compound 3-[3-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid is a complex organic molecule characterized by multiple functional groups that contribute to its biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure with several hydroxyl and acetamido groups attached to a sugar backbone. Its molecular formula is , and it has a molecular weight of approximately 596.45 Da. The presence of these functional groups suggests significant interactions with biological macromolecules such as proteins and nucleic acids.
Enzyme Interactions
Research indicates that this compound may interact with various enzymes involved in metabolic pathways. For instance, it has been shown to act as a substrate for glycosyltransferases, which play a crucial role in carbohydrate metabolism. The acetamido groups enhance its solubility and reactivity, allowing it to participate in enzymatic reactions effectively.
Antimicrobial Properties
Studies have demonstrated that the compound exhibits antimicrobial activity against several bacterial strains. It interferes with peptidoglycan synthesis by inhibiting transglycosylases and transpeptidases, essential for bacterial cell wall integrity. This mechanism makes it a potential candidate for antibiotic development.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the effectiveness of the compound against E. coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This study highlights the potential application of the compound in developing new antimicrobial agents.
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its role as an anti-inflammatory agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H32N2O13 |
| Molecular Weight | 596.45 Da |
| Antimicrobial Activity (MIC) | 32 µg/mL against E. coli |
| Anti-inflammatory Effect | Significant reduction in edema |
The primary mechanism through which this compound exerts its biological effects involves its incorporation into cellular pathways via glycosylation processes. By mimicking natural substrates, it can inhibit key enzymes that are crucial for bacterial growth and inflammatory responses.
Comparison with Similar Compounds
N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid
- Structure : A disaccharide unit of bacterial peptidoglycan, consisting of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) linked via β(1→4) glycosidic bonds.
- Key differences: The target compound includes three acetamido-oxane units instead of two, increasing its molecular complexity. The presence of a 2-aminobutanoic acid residue distinguishes it from MurNAc, which typically links to a peptide chain .
*Inferred from structural analysis due to lack of explicit data.
Mono-Deacetylated Peptidoglycan Fragment (Compound 3 in )
- Structure : A peptidoglycan analog with reduced acetylation, enhancing immune recognition.
- Key differences: The target compound retains full acetylation across all oxane units, likely reducing its immunogenicity compared to deacetylated forms . The aminobutanoic acid replaces the traditional peptide crosslinkers seen in peptidoglycan.
Asparagine-Linked Glucosamine ()
- Structure : A glucosamine-asparagine conjugate involved in glycoprotein biosynthesis.
- The branched oxane architecture contrasts with simpler N-linked glycan precursors .
Matrix Metalloproteinase-12 Inhibitor ()
- Structure : Features an acetamido-oxane core but includes a biphenyl sulfonamido group for enzyme inhibition.
- Key differences :
Physicochemical and Functional Insights
- Solubility : High polarity due to hydroxy and hydroxymethyl groups, favoring aqueous environments.
- Stability : Acetamido groups may protect against enzymatic degradation compared to deacetylated analogs .
- Biological Interactions : Likely binds to lectins or immune receptors (e.g., TLR2/4) but with reduced affinity due to full acetylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
